molecular formula C10H15FSi B2616698 (4-Fluoro-3-methylphenyl)trimethylsilane CAS No. 845823-18-9

(4-Fluoro-3-methylphenyl)trimethylsilane

Cat. No.: B2616698
CAS No.: 845823-18-9
M. Wt: 182.313
InChI Key: OTLLTGMNHDHDFA-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a substituted phenyl ring with fluorine and methyl substituents at the 4- and 3-positions, respectively. Its molecular formula is C₁₀H₁₅FSi, and its molecular weight is 182.31 g/mol. This compound is structurally tailored to combine the steric bulk of the trimethylsilyl group with the electronic effects of fluorine and methyl substituents, making it a versatile intermediate in organic synthesis and medicinal chemistry. The fluorine atom provides moderate electron-withdrawing character, while the methyl group offers slight electron-donating effects, creating a balance that influences reactivity in cross-coupling, protection, and catalytic applications .

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FSi/c1-8-7-9(12(2,3)4)5-6-10(8)11/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLLTGMNHDHDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[Si](C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)trimethylsilane typically involves the reaction of 4-fluoro-3-methylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

4-Fluoro-3-methylphenylmagnesium bromide+TrimethylchlorosilaneThis compound+MgBrCl\text{4-Fluoro-3-methylphenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 4-Fluoro-3-methylphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the fluorinated aromatic ring can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (4-Fluoro-3-methylphenyl)trimethylsilane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Reaction Type Description
Nucleophilic SubstitutionActs as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-silicon bonds.
Coupling ReactionsUsed in cross-coupling reactions to form biaryl compounds, which are essential in drug development.

Biological Applications

Pharmacological Potential

  • The compound has shown promise in biological studies, particularly related to enzyme inhibition and receptor binding. Its fluorinated structure enhances binding affinity and selectivity for various biological targets.

Case Studies

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, inhibiting lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage.
  • Enzyme Inhibition : In vitro assays have demonstrated its ability to inhibit monoamine uptake and modulate nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological conditions.

Industrial Applications

Specialty Chemicals Production

  • The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Application Area Details
Specialty ChemicalsUsed to create fluorinated compounds with unique properties for industrial applications.
Polymer ScienceEnhances the performance characteristics of polymers through fluorination.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Friedel-Crafts Acylation : Involves reacting 4-fluoroacetophenone with trimethylsilyl chloride under acidic conditions to yield the desired silane derivative.
  • Hydrosilylation Reactions : This method allows for the incorporation of the trimethylsilyl group into various substrates, expanding its utility in organic synthesis.

Research Findings

Recent studies have explored the compound's efficacy across various platforms:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against a range of cancer cell lines, indicating its potential as a lead compound for drug development .
  • Neuropharmacology : The compound's interaction with neurotransmitter systems has been evaluated, showing promise for treating cognitive disorders and psychotic conditions .

Mechanism of Action

The mechanism by which (4-Fluoro-3-methylphenyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the fluorinated aromatic ring can participate in specific interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between (4-Fluoro-3-methylphenyl)trimethylsilane and analogous compounds:

Compound Name Substituents (Phenyl Ring) Silane Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-F, 3-CH₃ -Si(CH₃)₃ C₁₀H₁₅FSi 182.31 Intermediate for bioactive molecules; balanced electronic effects
(4-Chloro-3-(trifluoromethyl)phenyl)trimethylsilane 4-Cl, 3-CF₃ -Si(CH₃)₃ C₁₀H₁₂ClF₃Si 252.74 Strong electron-withdrawing CF₃ enhances stability; used in fluorinated drug synthesis
(4-Bromophenyl)trimethylsilane 4-Br -Si(CH₃)₃ C₉H₁₃BrSi 229.20 Bromine acts as a leaving group; suitable for cross-coupling reactions
(4-Fluorophenyl)trimethoxysilane 4-F -Si(OCH₃)₃ C₉H₁₃FO₃Si 216.28 Hydrolyzes readily; used as a coupling agent in materials science

Key Observations:

Electron Effects :

  • The CF₃ group in (4-Chloro-3-(trifluoromethyl)phenyl)trimethylsilane is significantly more electron-withdrawing than the F and CH₃ groups in the target compound, altering its reactivity in electrophilic substitutions .
  • The trimethoxysilane group in (4-Fluorophenyl)trimethoxysilane increases hydrophilicity and hydrolytic instability compared to the hydrophobic trimethylsilyl group .

Steric and Functional Roles: The Br in (4-Bromophenyl)trimethylsilane facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the F in the target compound is less reactive but enhances metabolic stability in drug candidates .

Biological Activity

(4-Fluoro-3-methylphenyl)trimethylsilane is an organosilicon compound characterized by a trimethylsilyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group. Its molecular formula is C10H13FSi\text{C}_{10}\text{H}_{13}\text{F}\text{Si}, and it has garnered interest for its potential biological activities, particularly in drug development and organic synthesis.

The presence of the fluorine atom significantly enhances the compound's electrophilic character, impacting its reactivity with various biological targets. The trimethylsilyl group contributes to the compound's stability and solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that compounds containing fluorinated phenyl groups can exhibit enhanced antimicrobial properties. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µM
This compoundEscherichia coli75 µM

These findings suggest that the incorporation of fluorine into the molecular structure can enhance the compound's interaction with bacterial cell membranes, leading to increased potency against pathogenic microorganisms .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, when tested on acute myeloid leukemia (AML) cell lines, it was found to upregulate markers associated with differentiation and apoptosis at concentrations as low as 10 µM .

The biological activity of this compound is believed to stem from its ability to interact with key cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the trimethylsilyl group may facilitate membrane penetration, allowing the compound to disrupt cellular integrity.
  • Enzyme Inhibition : The electrophilic nature of the fluorine atom can lead to covalent modifications of enzymes, inhibiting their function and triggering apoptotic pathways.
  • Receptor Modulation : Similar compounds have been shown to modulate G protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to cancer and infection .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant zone of inhibition compared to control groups, validating its potential as an antimicrobial agent .
  • Anticancer Research : In a controlled experiment involving AML cell lines, treatment with this compound resulted in increased expression of differentiation markers such as CD11b, suggesting its role in promoting cancer cell differentiation rather than proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Fluoro-3-methylphenyl)trimethylsilane, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between a fluorinated aryl halide and trimethylsilyl reagents. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Kumada or Suzuki-Miyaura) can introduce the trimethylsilyl group to the fluorinated aromatic ring. Intermediates are characterized via 1^1H/13^13C NMR (referenced to trimethylsilane, TMS) and GC-MS for purity validation. Crystallographic tools like ORTEP-3 (for X-ray structure determination) are critical for confirming stereochemistry and bond angles .

Q. How is the structural stability of this compound assessed under standard laboratory conditions?

  • Methodological Answer : Stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For silane derivatives, thermal decomposition thresholds (e.g., bond dissociation energies of Si–C or Si–F bonds) are calculated via computational methods (DFT). Experimental studies on analogous silanes (e.g., tetramethylsilane) show that decomposition below 955 K follows chain mechanisms, while higher temperatures lead to non-chain pathways, producing fluorinated byproducts .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

  • Methodological Answer : High-resolution LC-MS or GC-MS with Chromolith HPLC columns is preferred for trace impurity detection. Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., Si–CH3_3 at ~1250 cm1^{-1}), while 19^{19}F NMR resolves fluorinated contaminants. Validation follows ICH guidelines, ensuring limits of detection (LOD) < 0.1% .

Advanced Research Questions

Q. How does the electronic environment of the 4-fluoro-3-methylphenyl group influence the reactivity of the trimethylsilyl moiety in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and methyl groups alter the aryl ring’s electron density, affecting silyl group reactivity. Hammett constants (σmetaσ_{\text{meta}}) predict substituent effects on reaction rates. Computational studies (e.g., NBO analysis) quantify charge distribution, while kinetic experiments (e.g., monitoring Si–C bond cleavage via 29^{29}Si NMR) validate mechanistic pathways. Such data guide catalyst selection (e.g., Pd(PPh3_3)4_4 vs. NiCl2_2) for optimal yields .

Q. What contradictions exist in reported biological activities of derivatives containing this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from stereochemical variations or impurities. Rigorous purification (e.g., preparative HPLC) and chiral resolution (e.g., using Pirkle-type columns) are essential. Meta-analyses of SAR studies and in silico docking (e.g., AutoDock Vina) reconcile contradictions by identifying critical binding motifs (e.g., hydrophobic interactions with COX-2) .

Q. What are the thermal decomposition pathways of this compound, and how do they compare to other methylsilanes?

  • Methodological Answer : Thermolysis at 840–1055 K generates methane and fluorinated aromatics (e.g., 4-fluoro-3-methylbenzene) via radical chain mechanisms. Activation energies (EaE_a) for Si–CH3_3 bond cleavage are derived from Arrhenius plots, with comparisons to tetramethylsilane (lower EaE_a due to fewer steric effects). Quantum mechanical simulations (Gaussian 09) model transition states, confirming non-chain pathways dominate above 955 K .

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